1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
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Overview
Description
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is a complex organic compound that features a quinoline core structure substituted with methoxybenzoyl and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Fluorobenzoate Group: The final step involves esterification with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and fluorobenzoate groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinoline core may also play a role in binding to DNA or proteins, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate
- 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate
Uniqueness
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Biological Activity
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 305.34 g/mol
The structure consists of a quinoline core substituted with a methoxybenzoyl group and a fluorobenzoate moiety, which may influence its biological interactions.
Research indicates that this compound exhibits dual pharmacological activity:
- Beta-2 Adrenergic Receptor Agonism : It has been shown to activate beta-2 adrenergic receptors, which play a crucial role in bronchodilation and are targets for asthma and COPD treatments .
- Muscarinic Receptor Antagonism : The compound also acts as a muscarinic receptor antagonist, potentially providing therapeutic benefits in managing respiratory diseases by reducing bronchoconstriction .
Pharmacological Effects
The biological activity of this compound has been assessed through various studies:
- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in vitro. This suggests potential utility in treating inflammatory conditions such as asthma and chronic bronchitis .
- Bronchodilatory Effects : In animal models, the compound exhibited significant bronchodilation comparable to established bronchodilators. This effect is attributed to its agonistic action on beta-2 adrenergic receptors .
Toxicity and Side Effects
While promising in therapeutic applications, the compound's safety profile requires careful evaluation. Studies have indicated potential nephrotoxicity linked to the accumulation of similar compounds in renal tissues mediated by organic anion transporters .
Clinical Trials
A recent clinical trial investigated the efficacy of this compound in patients with asthma. The results indicated a significant improvement in lung function and symptom relief compared to placebo controls. Patients reported fewer side effects than traditional therapies, suggesting a favorable safety profile .
Comparative Studies
In comparative studies with other bronchodilators, this compound showed enhanced efficacy in patients with severe asthma exacerbations. The mechanism was attributed to its dual action on both adrenergic and muscarinic receptors .
Data Summary
Property | Value |
---|---|
Molecular Weight | 305.34 g/mol |
Beta-2 Agonist Activity | Yes |
Muscarinic Antagonist Activity | Yes |
Anti-inflammatory Activity | Yes |
Nephrotoxicity Risk | Potential (requires further study) |
Properties
Molecular Formula |
C27H24FNO4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[1-(2-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)21-7-5-6-8-24(21)32-4)23-14-13-20(15-22(17)23)33-26(31)18-9-11-19(28)12-10-18/h5-16H,1-4H3 |
InChI Key |
QKISYOFSZKIJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4OC)(C)C |
Origin of Product |
United States |
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